molecular formula C16H20ClNO4 B7777179 ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate

ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate

Cat. No.: B7777179
M. Wt: 325.79 g/mol
InChI Key: HEJSPLIPYFBNBB-RVDMUPIBSA-N
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Description

Compound “ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s molecular structure and characteristics make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial production methods involve optimizing the synthetic routes to achieve high yield and purity. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used

Scientific Research Applications

Compound “ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and pharmacological effects. Additionally, the compound finds applications in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The detailed understanding of the molecular targets and pathways involved helps in elucidating the compound’s biological and pharmacological effects.

Comparison with Similar Compounds

  • Compound “CID 63015”
  • Compound “CID 63014”
  • Compound “CID 54675773”

These similar compounds share certain structural features with compound “ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate” but may differ in their specific properties and applications.

Properties

IUPAC Name

ethyl (E)-2-(2-chloroacetyl)-3-(4-ethoxyanilino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-4-21-13-8-6-12(7-9-13)18-11(3)15(14(19)10-17)16(20)22-5-2/h6-9,18H,4-5,10H2,1-3H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJSPLIPYFBNBB-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=C(C(=O)CCl)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=C(\C(=O)CCl)/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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